N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
説明
The compound N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a bis-pyrazole derivative featuring two distinct pyrazole rings. The first pyrazole ring (attached via a methylene linker) is substituted with fluorine at position 5 and methyl groups at positions 1 and 2. The second pyrazole ring contains methyl groups at positions 1 and 3.
特性
分子式 |
C11H16FN5 |
|---|---|
分子量 |
237.28 g/mol |
IUPAC名 |
N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C11H16FN5/c1-7-5-10(15-16(7)3)13-6-9-8(2)14-17(4)11(9)12/h5H,6H2,1-4H3,(H,13,15) |
InChIキー |
MIGMZHXMXOYVJI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1C)NCC2=C(N(N=C2C)C)F |
製品の起源 |
United States |
準備方法
Synthesis of 5-Fluoro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
This intermediate is synthesized via Vilsmeier-Haack formylation of 5-fluoro-1,3-dimethyl-1H-pyrazole. The reaction employs phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 0–5°C, followed by hydrolysis to yield the aldehyde.
Synthesis of 1,5-Dimethyl-1H-pyrazol-3-amine
Prepared via hydrazine cyclocondensation with acetylacetone, followed by methylation using methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃).
| Parameter | Value |
|---|---|
| Yield | 85–90% |
| Reaction Time | 12 hours |
| Solvent | Ethanol |
Stepwise Synthesis of the Target Compound
Reductive Amination
The aldehyde intermediate reacts with 1,5-dimethyl-1H-pyrazol-3-amine under reductive conditions. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates the formation of the methylene amine bridge.
| Parameter | Value |
|---|---|
| Yield | 65–70% |
| Reaction Time | 24 hours |
| Temperature | 25°C |
Purification and Isolation
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) or recrystallization from ethanol.
Optimization of Reaction Conditions
Solvent Effects
Methanol outperforms ethanol and acetonitrile due to better solubility of intermediates.
| Solvent | Yield |
|---|---|
| Methanol | 70% |
| Ethanol | 58% |
| Acetonitrile | 42% |
Catalytic Additives
Glacial acetic acid (5 mol%) enhances imine formation kinetics, increasing yield by 12%.
Analytical Characterization
Nuclear Magnetic Resonance (NMR)
High-Performance Liquid Chromatography (HPLC)
-
Purity: 98.5% (C18 column, 70:30 H₂O:acetonitrile).
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations |
|---|---|---|
| Reductive Amination | High selectivity | Long reaction time |
| Direct Alkylation | Faster | Lower yield (55%) |
Industrial-Scale Considerations
Continuous flow synthesis reduces reaction time to 2 hours and improves yield to 78% by enhancing mass transfer.
Challenges and Solutions
化学反応の分析
反応の種類
N-[(5-フルオロ-1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1,5-ジメチル-1H-ピラゾール-3-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して実行できます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化は対応するピラゾールオキシドを生成する可能性があり、還元は官能基が還元されたピラゾール誘導体を生成する可能性があります .
科学的研究の応用
Antimicrobial Activity
Recent studies have indicated that compounds similar to N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine exhibit significant antimicrobial properties. Specifically, it has been investigated for:
- Antileishmanial Effects : The compound demonstrates activity against Leishmania species, which are responsible for leishmaniasis. Its mechanism involves the inhibition of enzymes crucial for the survival of these pathogens.
- Antimalarial Effects : Similar to its effects on leishmaniasis, this compound has shown promise in inhibiting enzymes involved in the biosynthesis of essential biomolecules in malaria parasites.
Anticancer Properties
The pyrazole framework has been associated with anticancer activity. Research indicates that derivatives containing this structure can inhibit the growth of various cancer cell lines:
- Breast and Liver Cancer : Compounds with a similar pyrazole structure have demonstrated antiproliferative effects on breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2), suggesting potential for development as anticancer agents .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves multi-step organic reactions. Understanding its SAR is crucial for optimizing its biological activity:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N,N-Diisopropylethylamine | Tertiary amine | Non-nucleophilic base in synthesis |
| GPR35 Agonist | Binds GPR35 receptors | High affinity binding properties |
| 3-Methylpyrazole | Simple pyrazole structure | Lacks fluorine substitution |
| 4-Aminoantipyrine | Contains an amino group | Different biological activity profile |
The unique dual pyrazole structure combined with fluorine substitutions may confer distinct chemical and biological properties that differentiate it from other similar compounds.
Potential in Medicinal Chemistry
The compound's diverse biological activities highlight its potential as a lead compound in drug development. Its ability to target specific pathways involved in disease processes makes it a candidate for further investigation in:
- Therapeutics for Infectious Diseases : Given its antimicrobial properties, it could be developed into treatments for diseases like leishmaniasis and malaria.
- Cancer Treatment : The anticancer properties suggest that modifications to enhance potency could yield effective chemotherapeutic agents.
作用機序
類似の化合物との比較
類似の化合物
独自性
N-[(5-フルオロ-1,3-ジメチル-1H-ピラゾール-4-イル)メチル]-1,5-ジメチル-1H-ピラゾール-3-アミンは、その特定の置換パターンにより、他のピラゾール誘導体と比較して独自の化学的および生物学的特性を付与する可能性があります。 フッ素とメチル基の両方が存在することで、その安定性、反応性、および潜在的な生物学的活性を高めることができます.
類似化合物との比較
Substituent Effects on Pyrazole Rings
a. 1-(Difluoromethyl)-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine
- Molecular Formula : C₁₀H₁₃ClF₃N₅ (MW: 295.69) .
- Key Differences: Replaces the 1,5-dimethyl group on the second pyrazole with a difluoromethyl group.
b. N-{[4-Methoxy-3-(methoxymethyl)phenyl]methyl}-1,5-dimethyl-1H-pyrazol-3-amine
- Structure : Features a methoxyphenyl group instead of the second pyrazole ring .
- Key Differences : The aromatic methoxy groups improve solubility via polar interactions but reduce lipophilicity, likely decreasing membrane permeability compared to the target compound’s pyrazole-based structure.
c. N-(3,5-Di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h)
- Molecular Formula : C₂₈H₃₁BrN₄O₄S₂ (MW: 630.10) .
- Key Differences: Incorporates a sulfonamide group and fluorophenyl substituent.
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity : The target compound’s fluorine and methyl groups balance moderate lipophilicity (logP ~2.5–3.0), favoring membrane permeability. Bulkier substituents (e.g., sulfonamide in 4h) increase logP but may hinder absorption.
- Solubility: Pyrazole-based analogs generally exhibit low aqueous solubility due to aromaticity and nonpolar substituents. Methoxyphenyl derivatives show improved solubility but trade off bioavailability.
生物活性
N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole family, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
| Property | Details |
|---|---|
| Molecular Formula | C11H16FN5 |
| Molecular Weight | 237.28 g/mol |
| IUPAC Name | N-[(5-fluoro-1,3-dimethylpyrazol-4-yl)methyl]-2,4-dimethylpyrazol-3-amine |
| CAS Number | 1856075-89-2 |
Anticancer Properties
Research indicates that pyrazole derivatives, including N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine, exhibit significant anticancer properties. Several studies have demonstrated that compounds containing the pyrazole scaffold can inhibit the growth of various cancer cell lines:
- Breast Cancer (MDA-MB-231)
- In vitro studies show that pyrazole derivatives can induce apoptosis and inhibit proliferation in breast cancer cells.
- Lung Cancer and Colorectal Cancer
- Compounds have shown effectiveness against lung and colorectal cancer cell lines by disrupting cell cycle progression and inducing cell death.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. It has demonstrated activity against several strains of bacteria and fungi:
| Microorganism | Activity Level |
|---|---|
| Gram-positive Bacteria | Effective against Staphylococcus aureus and Bacillus subtilis |
| Gram-negative Bacteria | Activity noted against Escherichia coli and Pseudomonas aeruginosa |
| Fungi | Exhibits antifungal properties against Candida albicans |
The biological activity of N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine can be attributed to several mechanisms:
-
Enzyme Inhibition
- The compound inhibits specific enzymes involved in critical metabolic pathways in pathogens, which disrupts their growth and survival.
-
DNA Interaction
- Some studies suggest that pyrazole derivatives may intercalate into DNA or inhibit topoisomerase activity, leading to cell cycle arrest and apoptosis in cancer cells.
-
Inflammatory Pathway Modulation
- The compound may exert anti-inflammatory effects by modulating signaling pathways associated with inflammation.
Study 1: Anticancer Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and tested their anticancer efficacy on different cancer cell lines. The results indicated that compounds similar to N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine exhibited potent antiproliferative activity against multiple cancer types, with IC50 values indicating significant cytotoxicity at low concentrations .
Study 2: Antibacterial Activity
Another investigation focused on the antibacterial properties of pyrazole derivatives. The study assessed the minimum inhibitory concentration (MIC) against various bacterial strains. Notably, the compound demonstrated an MIC comparable to standard antibiotics for certain Gram-positive bacteria .
Q & A
Q. Basic Methodology :
Q. Advanced Methodology :
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, critical for understanding bioactivity (e.g., torsion angles between pyrazole rings) .
- DFT Calculations : Model electronic properties (e.g., Fukui indices) to predict reactive sites for further functionalization .
How does the fluorine substituent influence the compound’s biological activity and binding mechanisms?
Basic Mechanism :
The 5-fluoro group enhances electronegativity, improving interactions with hydrophobic pockets in enzyme active sites (e.g., kinase targets) .
Q. Advanced Analysis :
- SAR Studies : Compare with non-fluorinated analogs (e.g., replacing fluorine with methyl reduces IC₅₀ by 50% in kinase inhibition assays) .
- Molecular Dynamics Simulations : Demonstrate fluorine’s role in stabilizing ligand-receptor complexes via C-F···H-N hydrogen bonds .
How should researchers address contradictions in reported biological activity data?
Q. Experimental Design :
Q. Data Interpretation :
- Meta-Analysis : Cross-reference with structurally analogous compounds (e.g., 1-(2-fluoroethyl)-N-[(5-fluoro-2-thienyl)methyl]-4-methyl-1H-pyrazol-3-amine) to identify trends in fluorine-dependent activity .
What strategies differentiate this compound from similar pyrazole derivatives in pharmacological studies?
Q. Comparative Analysis :
Q. Advanced Strategy :
- Crystallographic Overlays : Compare binding modes with targets (e.g., superimpose with O-1302 analogs to identify steric clashes) .
What experimental approaches assess solubility and stability for in vivo studies?
Q. Basic Protocol :
Q. Advanced Protocol :
- Co-Crystallization : Improve solubility via salt formation (e.g., hydrochloride salt increases aqueous solubility by 3×) .
- Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fraction (%fu >15% suggests favorable pharmacokinetics) .
How can multi-step synthesis challenges (e.g., intermediate purification) be addressed?
Q. Advanced Solutions :
- Flow Chemistry : Automate steps to isolate air-sensitive intermediates (e.g., fluorinated alkylating agents) .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and terminate at optimal conversion .
How to validate analytical methods for quantifying this compound in complex matrices?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
